VTP-766 -

VTP-766

Catalog Number: EVT-1536631
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg
Overview

VTP-766 is a compound utilized in vascular-targeted photodynamic therapy, primarily for the treatment of localized prostate cancer. It is derived from the bacteriochlorophyll-based photosensitizer, padeliporfin, which is known commercially as TOOKAD® Soluble. This therapy leverages the unique properties of the compound to induce selective necrosis of cancerous tissues through a photochemical reaction activated by near-infrared light.

Source and Classification

VTP-766 is classified as a photosensitizer and falls under the category of photodynamic agents. It is specifically designed for vascular-targeted therapies that exploit the vascular characteristics of tumors to achieve localized treatment effects. The compound's source, padeliporfin, is synthesized from natural chlorophyll derivatives and has been extensively studied for its efficacy and safety in clinical trials.

Synthesis Analysis

Methods and Technical Details

The synthesis of VTP-766 involves several steps that transform natural chlorophyll derivatives into the active photosensitizer. While specific detailed protocols are proprietary, the general approach includes:

  1. Extraction: Isolation of chlorophyll from natural sources or synthetic analogs.
  2. Modification: Chemical modifications to enhance solubility and stability, resulting in padeliporfin.
  3. Formulation: Development of aqueous formulations suitable for intravenous delivery, often utilizing solubilizing agents like Cremophor®.

The final product must demonstrate adequate stability and solubility to ensure effective delivery during clinical applications.

Molecular Structure Analysis

Structure and Data

VTP-766 exhibits a complex molecular structure characteristic of bacteriochlorophyll derivatives. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature. Key structural features include:

  • Chlorin Ring System: A central chlorin core that allows for light absorption.
  • Side Chains: Various functional groups that enhance solubility and target specificity.

The compound's logP value indicates its hydrophobic nature, with a logP of approximately 1.38, which influences its distribution in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Upon exposure to near-infrared light (specifically at wavelengths around 753 nm), VTP-766 undergoes photochemical reactions that generate reactive oxygen species, including superoxide and hydroxyl radicals. These reactive species initiate a cascade leading to:

  1. Vascular Occlusion: Damage to tumor vasculature.
  2. Coagulative Necrosis: Induction of cell death in targeted tissues.

These reactions are critical for the therapeutic efficacy of VTP-766 in localized cancer treatment .

Mechanism of Action

Process and Data

The mechanism by which VTP-766 exerts its effects involves several key steps:

  1. Administration: The compound is administered intravenously.
  2. Activation: Upon reaching the tumor site, it is activated by laser light.
  3. Radical Generation: The activation leads to the production of reactive oxygen species.
  4. Tumor Cell Death: These species cause damage to cellular structures and induce apoptosis or necrosis in cancer cells.

Clinical studies have shown that this process effectively reduces tumor volume and improves patient outcomes compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VTP-766 possesses several notable physical and chemical properties:

  • Solubility: Poorly soluble in water; requires formulation with solubilizing agents.
  • Stability: Stable under specific conditions but sensitive to light exposure.
  • Absorption Spectrum: Exhibits absorption maxima in the near-infrared region (700-2500 nm), which is optimal for tissue penetration.

Key physicochemical parameters include:

ParameterValue
LogP (octanol-water)1.38
Apparent volume of distribution (mL)10.9
Alpha half-life (min)11.86
Beta half-life (h)11.3
Maximal plasma concentration (mg/L)119

These properties are crucial for understanding the pharmacokinetics and dynamics of VTP-766 during therapy .

Applications

Scientific Uses

VTP-766 has significant applications in oncology, particularly for:

  1. Localized Prostate Cancer Treatment: It provides a minimally invasive option for patients with low-risk disease.
  2. Combination Therapies: Research indicates potential benefits when combined with androgen deprivation therapy, enhancing tumor growth inhibition .
  3. Clinical Trials: Ongoing studies continue to evaluate its efficacy, safety profile, and quality of life impacts post-treatment .
Introduction to VTP-766

Definition and Scope of Vascular Targeted Photodynamic Therapy (VTP)

Vascular Targeted Photodynamic Therapy (VTP) represents a precision oncology approach that leverages light-activated compounds to selectively disrupt tumor vasculature. Unlike conventional photodynamic therapy (PDT) that directly targets cancer cells, VTP specifically focuses on the abnormal blood vessels that nourish tumors. This therapeutic strategy employs specialized photosensitizing agents administered systemically and activated by precisely delivered light of specific wavelengths within the tumor microenvironment. Upon activation, these compounds generate reactive oxygen species (ROS) that cause rapid and selective occlusion of tumor-feeding vessels, leading to ischemic necrosis of dependent tumor tissue [2] [9]. The scope of VTP has expanded significantly from initial applications in dermatology and ophthalmology to now include solid tumors in multiple organ systems, with particular promise demonstrated in urologic oncology [6] [10]. The approach offers superior tissue-sparing capabilities compared to radical interventions, preserving critical structures like neurovascular bundles in prostate cancer treatment through precise spatial control of photodamage [7].

Historical Development of Photodynamic Therapy in Oncology

The evolution of photodynamic therapy spans over a century of scientific discovery, beginning with Oscar Raab's serendipitous observation in 1900 that acridine orange combined with light could destroy microorganisms. The modern PDT era emerged in the 1970s when hematoporphyrin derivatives (HpD) were found to accumulate selectively in tumors and produce cytotoxic effects upon illumination [5]. Key milestones include:

  • 1980s: Early clinical applications in bladder, skin, and esophageal cancers established PDT's therapeutic potential
  • 1993: Approval of Photofrin® in Canada for bladder cancer marked the first regulatory endorsement
  • 1999-2001: FDA approvals of 5-aminolevulinic acid (ALA) for actinic keratosis and methyl aminolevulinate (MAL) for basal cell carcinoma
  • 2003: Japan approved talaporfin sodium for early-stage lung cancer
  • 2010s: Vascular-targeted agents like padeliporfin (TOOKAD®) emerged with improved tissue penetration and reduced photosensitivity [5] [10]

Table 1: Historical Milestones in Photodynamic Therapy Development

YearDevelopment MilestoneSignificance
1900Raab discovers photodynamic effectFoundation of photobiology
1976First human trial in bladder cancerProof-of-concept for oncology application
1993Photofrin® approved in CanadaFirst regulatory approval of PDT agent
1999FDA approves ALA for actinic keratosisFirst dermatologic PDT approval
2003Japan approves talaporfin for lung cancerFirst Asian approval for PDT in oncology
2017EU approval of padeliporfin for prostate cancerValidation of vascular-targeted approach

The development of second-generation photosensitizers with longer activation wavelengths (650-800 nm) enabled deeper tissue penetration (up to 2 cm) and reduced cutaneous photosensitivity (days versus weeks). This technological evolution paved the way for third-generation agents incorporating nanotechnology for enhanced tumor targeting [3] [10].

Theoretical Foundations of VTP-766: Photochemical Mechanisms and Tumor Microenvironment Targeting

VTP-766 operates through sophisticated photochemical mechanisms that exploit unique aspects of the tumor microenvironment. As a selective activator of liver X receptor β (LXRβ), VTP-766 modulates lipid metabolism pathways in tumor-associated endothelial cells [1]. When activated by near-infrared light at 753 nm wavelength, the compound transitions to an excited triplet state that directly transfers energy to molecular oxygen (Type II photochemical mechanism), generating highly cytotoxic singlet oxygen (¹O₂) [3] [9]. This reactive species produces rapid peroxidation of lipid membranes in the endothelial cells lining tumor vasculature, initiating a cascade of events:

  • Vascular disruption: Immediate damage to endothelial tight junctions increases vessel permeability
  • Platelet activation: Exposure of collagen triggers platelet aggregation and thrombus formation
  • Ischemic necrosis: Vascular occlusion creates oxygen and nutrient deprivation in dependent tumor tissue
  • Inflammatory response: Release of damage-associated molecular patterns (DAMPs) recruits immune cells [9] [10]

The tumor-selective targeting of VTP-766 derives from two key factors: preferential accumulation in neovasculature due to enhanced permeability and retention (EPR) effects, and precise spatial control through directed light application [3]. The compound's rapid clearance kinetics (hours versus days) significantly reduce prolonged photosensitivity risks compared to earlier photosensitizers [7] [10]. Molecular studies reveal that VTP-766 achieves dual targeting of both vascular components and immune modulators within the tumor microenvironment, inducing immunogenic cell death that potentially generates systemic anti-tumor immunity [3] [9].

Table 2: Comparison of Photosensitizers in Oncology Applications

PhotosensitizerActivation Wavelength (nm)Tissue Penetration DepthClearance TimePrimary Mechanism
Porfimer sodium (Photofrin®)6303-5 mm4-6 weeksCellular damage
5-aminolevulinic acid (Levulan®)6352-3 mm24-48 hoursCellular protoporphyrin IX
Temoporfin (Foscan®)6528-10 mm7-10 daysCellular damage
Talaporfin (Laserphyrin®)6648-10 mm5-7 daysVascular/cellular
Padeliporfin (TOOKAD®)75315-20 mm24-48 hoursVascular targeting
VTP-766 (Theoretical)~750 (estimated)~20 mm (estimated)<48 hours (estimated)Vascular/LXRβ modulation

Properties

Product Name

VTP-766

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

VTP-766; VTP 766; VTP766.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.